molecular formula C5H4AgNO B8118007 Silver;pyridin-4-olate

Silver;pyridin-4-olate

Cat. No.: B8118007
M. Wt: 201.96 g/mol
InChI Key: NLYRDFPRPSLNPA-UHFFFAOYSA-M
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Description

Silver;pyridin-4-olate is a coordination compound of silver(I) with a pyridine derivative ligand, of significant interest in inorganic and medicinal chemistry research. This compound is part of a class of silver(I) complexes known for their diverse biological activities and structural chemistry. Researchers investigate this compound and related silver-pyridine complexes primarily for their potent antibacterial properties against a range of Gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli . The mechanism of action for silver-based complexes is multifaceted, often involving bacterial membrane depolarization and the generation of reactive oxygen species (ROS) . Beyond their antimicrobial applications, these complexes are also explored for their cytotoxic activity against cancer cell lines, such as murine melanoma (B16) cells, while demonstrating potentially lower toxicity toward normal fibroblast cells . The research value of this compound extends to materials science, where silver complexes with pyridine-based ligands are studied for their unique structural motifs and non-covalent interactions, which can be characterized by techniques like X-ray diffraction and Hirshfeld surface analysis . This compound is provided For Research Use Only. It is strictly prohibited for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

silver;pyridin-4-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO.Ag/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYRDFPRPSLNPA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1[O-].[Ag+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4AgNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Silver;pyridin-4-olate belongs to a broader class of metal-pyridin-olate complexes. Below, we compare its structural, synthetic, and functional attributes with analogous compounds:

Gold(I) Pyridin-4-olate Complexes

  • Structure and Synthesis : Gold(I) pyridin-4-olate complexes are synthesized via base-assisted methods, where the ligand deprotonates and coordinates to Au⁺. These complexes often adopt linear or trigonal planar geometries due to gold’s preference for low-coordination states .
  • Applications : Gold(I) pyridin-4-olate metallaligands exhibit self-assembly properties, forming supramolecular architectures for catalytic or sensing applications. Their stability under oxidative conditions makes them suitable for materials science .
  • Key Differences : Silver complexes may display higher lability due to Ag⁺’s larger ionic radius and weaker metal-ligand bonds compared to Au⁺. This could limit their use in high-temperature applications but enhance reactivity in catalysis.

Platinum-Pyridinyl Complexes

  • Structure and Synthesis: Platinum complexes, such as Pt-ttpy (tolylterpyridin-platinum), involve terpyridine ligands with nitrogen donors. These often form octahedral geometries and require harsh synthetic conditions (e.g., reflux in chlorinated solvents) .
  • Applications : Platinum-pyridinyl complexes are prominent in anticancer drug design and photovoltaics. Their robust redox activity stems from Pt’s ability to stabilize multiple oxidation states .
  • Key Differences : this compound lacks the redox versatility of platinum but may offer cost advantages in large-scale applications.

Pharmaceutical Pyridate Derivatives

  • Examples : SL-1250 (a pyridate-derived antitumor agent) and SM-108 (its metabolite) inhibit purine synthesis via IMP dehydrogenase. These compounds rely on enzymatic activation (e.g., by adenine phosphoribosyltransferase) .
  • Key Differences : Unlike this compound, pharmaceutical pyridates are organic molecules without metal coordination. Their mechanisms hinge on biochemical interactions rather than metal-ligand electronic effects.

Table 1: Comparative Analysis of Metal-Pyridin-olate Complexes

Property This compound Gold(I) Pyridin-4-olate Platinum-Pyridinyl Complexes Pharmaceutical Pyridates
Metal Center Ag⁺ Au⁺ Pt²⁺/Pt⁴⁺ None (organic)
Coordination Geometry Likely linear or tetrahedral Linear/trigonal planar Octahedral N/A
Synthesis Method Base-assisted (inferred) Base-assisted High-temperature reflux Enzymatic activation
Key Applications Catalysis, materials science Self-assembly, sensors Anticancer agents, optics Antitumor therapy
Stability Moderate (Ag⁺ lability) High (Au⁺ inertness) Very high pH-dependent

Research Findings and Challenges

  • Structural Insights : While Gold(I) pyridin-4-olate complexes are well-characterized , Silver analogues require further crystallographic studies to confirm coordination modes. SHELX-based refinements could resolve ambiguities.
  • Functional Gaps : Silver complexes may outperform gold in photocatalytic water oxidation (as suggested by Au/Ag synergies in ), but this remains untested .
  • Synthetic Limitations : Base-assisted methods for this compound might yield impurities due to Ag⁺’s propensity for redox reactions, necessitating optimized protocols.

Preparation Methods

Three-Component Reaction of Alkoxyallenes, Nitriles, and Carboxylic Acids

The foundational route to pyridin-4-ols involves a three-component reaction between lithiated alkoxyallenes, nitriles, and carboxylic acids. For example, lithiated methoxyallene (2 ) reacts with pivalonitrile (1 ) and trifluoroacetic acid (TFA) at −78°C to form a tetracyclic intermediate, which undergoes cyclization via an aldol-type mechanism (Scheme 4). This process generates pyridin-4-ol derivatives (e.g., 6 ) in 83% yield after optimization with trimethylsilyl triflate (TMSOTf) and triethylamine (Scheme 5).

Critical Parameters

  • Temperature : Reactions proceed at −78°C to prevent side reactions.

  • Acid Strength : Strong acids (e.g., TFA) promote cyclization by enhancing amide carbonyl electrophilicity.

  • Solvent : Dichloromethane or THF ensures solubility of intermediates.

Deprotonation and Formation of Pyridin-4-olate

Base-Mediated Deprotonation

Pyridin-4-ols exist in equilibrium with their keto tautomers (pyridin-4-ones). Deprotonation to the pyridin-4-olate anion requires strong bases such as sodium hydride (NaH) or silver carbonate (Ag₂CO₃). For instance, treatment of pyridin-4-ol 6 with NaH in THF quantitatively generates the pyridin-4-olate, which is stabilized by resonance (Figure 1).

Pyridin-4-ol+NaHPyridin-4-olateNa++H2\text{Pyridin-4-ol} + \text{NaH} \rightarrow \text{Pyridin-4-olate}^- \text{Na}^+ + \text{H}_2

Challenges

  • Tautomer Equilibrium : Keto-enol tautomerism complicates isolation; yields improve with bulky substituents (e.g., CF₃).

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor deprotonation but may destabilize silver complexes.

Reaction with Silver Salts to Form Silver;Pyridin-4-olate

Direct Metallation Using Silver Carbonate

This compound is synthesized by reacting pyridin-4-olate anions with silver salts. A representative protocol involves:

  • Dissolving pyridin-4-ol (6 ) in anhydrous THF.

  • Adding NaH (1.1 equiv) at 0°C to form the olate.

  • Introducing Ag₂CO₃ (1.05 equiv) and stirring for 12 h at 25°C.

  • Filtering and washing with ether to isolate the silver complex (yield: 89%).

Optimized Conditions

Silver SaltSolventTemp (°C)Yield (%)
Ag₂CO₃THF2589
AgNO₃DMF4076
AgOTfMeCN2592

Data derived from

In Situ Generation via Four-Component Reactions

A four-component variant adds nonafluorobutanesulfonyl fluoride (NfF) to the three-component system, yielding pyridin-4-yl nonaflates (e.g., 20–27 ). Subsequent treatment with Ag₂CO₃ in THF replaces the nonaflate group with silver, forming this compound (Table 2).

Mechanistic Insights into Silver Coordination

Silver-Pyridin-4-olate Interaction

Density functional theory (DFT) studies reveal that silver coordinates preferentially to the oxygen atom of pyridin-4-olate (Ag···O distance: 2.11 Å), stabilizing transition states during alkylation (Figure 2). This coordination lowers the activation energy for O-regioselective reactions by 13.3–22.2 kcal/mol compared to N-alkylation pathways.

Key Transition States

  • O-Transition State (O-TS) : Loose structure with C1′···O4 distance = 1.91 Å and C2′···Br = 3.04 Å.

  • N-Transition State (N-TS) : Higher energy (ΔG‡ = +1.4 kcal/mol) due to weaker Ag···N3 interaction.

Applications in Regioselective Functionalization

Koenigs–Knorr Alkylation

This compound facilitates O4-selective alkylation with bromoalkanes. For example, reaction with benzyl bromide in DMF at 60°C affords 4-benzyloxypyridine in 78% yield (Scheme 19).

Cross-Coupling Reactions

Pyridin-4-yl nonaflates derived from this compound undergo Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ and arylboronic acids, biaryl products form in 65–82% yield (Table 3) .

Q & A

Q. How to structure a manuscript on Silver(I) pyridin-4-olate to meet journal guidelines?

  • Methodological Answer :
  • IMRAD Format : Clearly separate experimental details (e.g., synthesis protocols) from results. Use tables for crystallographic data (unit cell parameters, bond lengths) and figures for spectral comparisons.
  • Supporting Information : Include raw NMR spectra, computational input files, and reproducibility checklists .

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